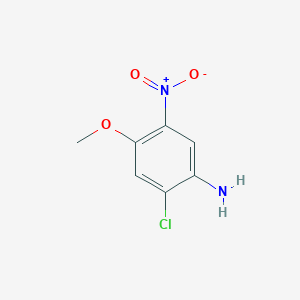
3-O-acetyloleanolicacetic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-acetyloleanolicacetic anhydride is a chemical compound with the molecular formula C34H52O5 and a molecular weight of 540.78 g/mol It is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
3-O-acetyloleanolicacetic anhydride can be synthesized through the reaction of oleanolic acid with acetic anhydride. The reaction typically involves heating oleanolic acid with acetic anhydride in the presence of a catalyst, such as pyridine, to facilitate the acetylation process . The reaction conditions may vary, but it generally requires a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-O-acetyloleanolicacetic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the anhydride into alcohols or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-O-acetyloleanolicacetic anhydride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-O-acetyloleanolicacetic anhydride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: It targets specific enzymes and receptors involved in various biological processes.
Pathways Involved: The compound modulates signaling pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
3-O-acetyloleanolicacetic anhydride can be compared with other similar compounds, such as:
Oleanolic Acid: The parent compound from which this compound is derived.
Ursolic Acid: A structurally similar triterpenoid with similar biological activities.
Betulinic Acid: Another triterpenoid with comparable therapeutic potential.
Uniqueness
This compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties compared to its parent compound and other similar triterpenoids .
Properties
Molecular Formula |
C34H52O5 |
|---|---|
Molecular Weight |
540.8 g/mol |
IUPAC Name |
acetyl 10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C34H52O5/c1-21(35)38-27-13-14-31(7)25(30(27,5)6)12-15-33(9)26(31)11-10-23-24-20-29(3,4)16-18-34(24,19-17-32(23,33)8)28(37)39-22(2)36/h10,24-27H,11-20H2,1-9H3 |
InChI Key |
ABUHPHDFZWIMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC(=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


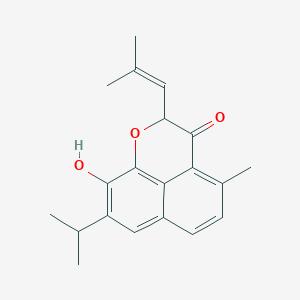


![2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate](/img/structure/B12102306.png)


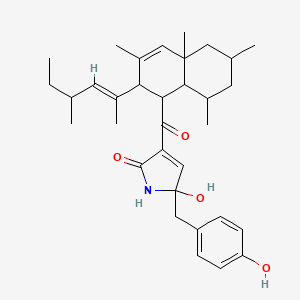
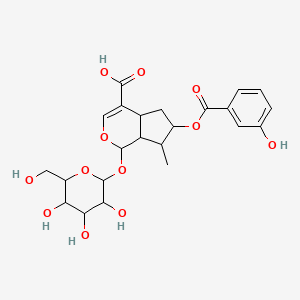
![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)
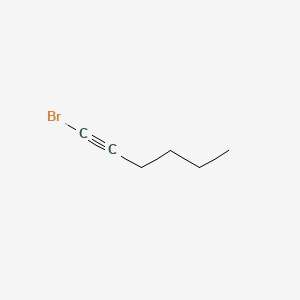
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)

![3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile](/img/structure/B12102358.png)
